3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a hydrazone linkage, and a chlorobenzyl ether moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Cyclization to Form the Triazole Ring: The hydrazone intermediate is then reacted with an appropriate methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to induce cyclization and form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and triazole ring are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- 2-((2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19ClN6O2 |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C18H19ClN6O2/c1-12-22-24-18(25(12)20)23-21-10-14-5-8-16(17(9-14)26-2)27-11-13-3-6-15(19)7-4-13/h3-10H,11,20H2,1-2H3,(H,23,24)/b21-10+ |
InChI Key |
NJEZALRVPQUNPB-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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